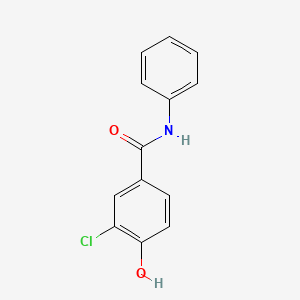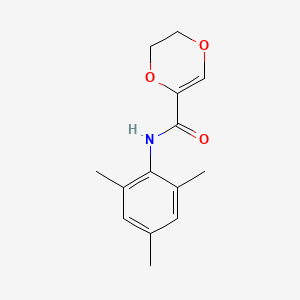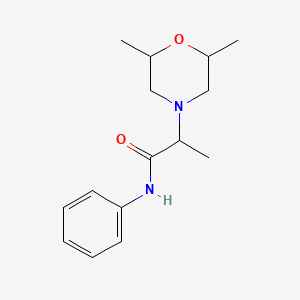
4-bromo-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential applications in drug discovery. This compound is also known by its chemical name, GSK2330672, and has been shown to exhibit a range of biological activities that make it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of 4-bromo-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide is not fully understood, but it is believed to act as a selective inhibitor of certain enzymes and receptors. For example, the compound has been shown to inhibit the activity of phosphodiesterase 4 (PDE4), an enzyme that plays a role in inflammation and immune response. Inhibition of PDE4 has been proposed as a potential therapeutic strategy for a range of inflammatory diseases.
Biochemical and Physiological Effects
Studies have shown that 4-bromo-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide can exhibit a range of biochemical and physiological effects, depending on the specific target it interacts with. For example, inhibition of PDE4 by the compound has been shown to reduce inflammation in animal models of rheumatoid arthritis and asthma. The compound has also been reported to have neuroprotective effects in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-bromo-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide in lab experiments is its high potency and selectivity for certain targets. This can make it a useful tool for studying specific biological pathways and processes. However, the compound's potency can also make it difficult to work with, as small variations in concentration can have significant effects on experimental outcomes. Additionally, the compound's selectivity may limit its usefulness in certain contexts where multiple targets are involved.
Zukünftige Richtungen
There are several potential future directions for research on 4-bromo-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide. One area of interest is the development of more potent and selective analogs of the compound, which could have improved therapeutic potential. Another direction is the investigation of the compound's effects on other biological targets and pathways, which could expand its potential applications in drug discovery. Finally, further studies are needed to fully understand the compound's mechanism of action and how it interacts with specific targets in the body.
Synthesemethoden
The synthesis of 4-bromo-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide has been described in several publications. One method involves the reaction of 6-methylpyridin-2-amine with 4-bromo-1H-pyrrole-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with an appropriate amide coupling reagent to yield the final product.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide has been investigated for its potential applications in drug discovery, particularly in the areas of cancer, inflammation, and neurological disorders. Several studies have reported the compound's ability to inhibit the activity of specific enzymes and receptors that are involved in these disease processes.
Eigenschaften
IUPAC Name |
4-bromo-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O/c1-7-3-2-4-10(14-7)15-11(16)9-5-8(12)6-13-9/h2-6,13H,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDSCOJLWWMETA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=CN2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-oxo-2-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]ethyl]benzamide](/img/structure/B7465489.png)
![N-(2-benzoyl-4-chlorophenyl)-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B7465493.png)

![1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7465513.png)
![N-[3-(cyclohexylamino)-3-oxopropyl]-4-oxo-4-thiophen-2-ylbutanamide](/img/structure/B7465518.png)



![4-bromo-N-[1-(furan-2-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B7465555.png)


![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-[(4-phenylbenzoyl)amino]acetate](/img/structure/B7465571.png)
